REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][C:12]1[CH:13]=[CH:14][C:15](F)=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1.C(O)(=O)/C=C\C(O)=O.[N:30]1([C:39]2[CH:44]=[CH:43][C:42](F)=[CH:41][C:40]=2[NH:46][C:47]([N:49]2[CH2:54][CH2:53][N:52]([CH3:55])[CH2:51][CH2:50]2)=O)[C:38]2C(=CC=[CH:36][CH:37]=2)CC1>>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([N:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3][CH2:2]2)=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1.[NH2:18][C:16]1[CH:17]=[C:12]([Br:11])[CH:13]=[CH:14][C:15]=1[N:30]1[C:39]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[CH2:36][CH2:37][CH2:38]1.[Br:11][C:42]1[CH:43]=[CH:44][C:39]2[N:1]3[CH2:2][CH2:3][CH2:4][C:5]4=[CH:6][CH:7]=[CH:8][C:9](=[C:10]34)[C:47]([N:49]3[CH2:54][CH2:53][N:52]([CH3:55])[CH2:51][CH2:50]3)=[N:46][C:40]=2[CH:41]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)[N+](=O)[O-])F
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O.N1(CCC2=CC=CC=C12)C1=C(C=C(C=C1)F)NC(=O)N1CCN(CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1CCCC2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)N1CCCC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N=C(C3=C4N2CCCC4=CC=C3)N3CCN(CC3)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][C:12]1[CH:13]=[CH:14][C:15](F)=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1.C(O)(=O)/C=C\C(O)=O.[N:30]1([C:39]2[CH:44]=[CH:43][C:42](F)=[CH:41][C:40]=2[NH:46][C:47]([N:49]2[CH2:54][CH2:53][N:52]([CH3:55])[CH2:51][CH2:50]2)=O)[C:38]2C(=CC=[CH:36][CH:37]=2)CC1>>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([N:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3][CH2:2]2)=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1.[NH2:18][C:16]1[CH:17]=[C:12]([Br:11])[CH:13]=[CH:14][C:15]=1[N:30]1[C:39]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[CH2:36][CH2:37][CH2:38]1.[Br:11][C:42]1[CH:43]=[CH:44][C:39]2[N:1]3[CH2:2][CH2:3][CH2:4][C:5]4=[CH:6][CH:7]=[CH:8][C:9](=[C:10]34)[C:47]([N:49]3[CH2:54][CH2:53][N:52]([CH3:55])[CH2:51][CH2:50]3)=[N:46][C:40]=2[CH:41]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)[N+](=O)[O-])F
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O.N1(CCC2=CC=CC=C12)C1=C(C=C(C=C1)F)NC(=O)N1CCN(CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1CCCC2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)N1CCCC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N=C(C3=C4N2CCCC4=CC=C3)N3CCN(CC3)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |